molecular formula C17H21N5OS B5563359 (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

Numéro de catalogue B5563359
Poids moléculaire: 343.4 g/mol
Clé InChI: ZUIHRDMCKAGHJX-DZGCQCFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane is 343.14668148 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Mannich Reaction in Heterocycle Synthesis

A review by Dotsenko et al. (2019) explores the Mannich reaction in synthesizing various heterocycles, including 1,3,5-thiadiazines and diazabicyclo[3.3.1]nonanes. This reaction is crucial for creating compounds with potential biological activities, such as antiviral and anti-inflammatory properties (Dotsenko et al., 2019).

Potential Treatment for Cognitive Disorders

O’Donnell et al. (2010) identified a novel alpha 7 nicotinic acetylcholine receptor agonist, closely related to the chemical structure , as a potential treatment for cognitive deficits in conditions like schizophrenia and Alzheimer's disease. This compound exhibited high oral bioavailability and brain penetration, which is vital for treating such neurological conditions (O’Donnell et al., 2010).

Aminomethylation of Thiolates

Research by Dotsenko et al. (2007) involved the aminomethylation of thiolates leading to derivatives of diazabicyclo[3.3.1]nonane. This synthesis method could be relevant for developing new functional compounds with potential pharmaceutical applications (Dotsenko et al., 2007).

Ionic Liquid Applications in Synthesis

Shirini et al. (2017) demonstrated the use of DABCO-based ionic liquids in synthesizing biologically active compounds, highlighting the versatility of diazabicyclo compounds in pharmaceutical manufacturing (Shirini et al., 2017).

Ligands with Cytotoxic Activity

Geiger et al. (2007) synthesized various stereoisomeric alcohols and methyl ethers from diazabicyclo[3.2.2]nonane, demonstrating high receptor affinity and cytotoxic activity against human tumor cell lines. This indicates the potential of such compounds in cancer treatment (Geiger et al., 2007).

Influence on Nicotinic Acetylcholine Receptors

Eibl et al. (2013) studied compounds based on the 3,7-diazabicyclo[3.3.1]nonane scaffold, finding that they interact with nicotinic acetylcholine receptors, which could be significant in developing treatments for neurological disorders (Eibl et al., 2013).

Propriétés

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)-1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-12-20-14(11-24-12)7-16(23)22-9-13-3-4-15(22)10-21(8-13)17-18-5-2-6-19-17/h2,5-6,11,13,15H,3-4,7-10H2,1H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIHRDMCKAGHJX-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC(=O)N2CC3CCC2CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)CC(=O)N2C[C@H]3CC[C@@H]2CN(C3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.